molecular formula C7H7N3 B096893 4-Hydrazinylbenzonitrile CAS No. 17672-27-4

4-Hydrazinylbenzonitrile

Cat. No.: B096893
CAS No.: 17672-27-4
M. Wt: 133.15 g/mol
InChI Key: DZUUSHCOMPROCJ-UHFFFAOYSA-N
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Description

4-Hydrazinylbenzonitrile (CAS: 17672-27-4) is an aromatic compound with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol. Its structure consists of a benzonitrile backbone substituted with a hydrazinyl (-NH-NH₂) group at the para position. Key physicochemical properties include a LogP of 1.62, boiling point of 325.9°C, and density of 1.19 g/cm³ . This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of Schiff bases, heterocycles, and coordination complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydrazinylbenzonitrile involves the diazotization of 4-aminobenzonitrile followed by reduction. The process can be summarized as follows:

    Diazotization: A cold solution of sodium nitrite (2.16 mmol, 149 mg) in water (8.1 mL) is added dropwise to a cold solution of 4-aminobenzonitrile (2 mmol, 236 mg) in concentrated hydrochloric acid (2.6 mL) at 0°C, maintaining the temperature.

    Reduction: The cold diazonium salt solution is added dropwise to a slurry of tin (II) chloride dihydrate (10 mmol, 2.26 g) in water at 0°C.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazine group under basic conditions.

Major Products

    Oxidation: Azo or azoxy compounds.

    Reduction: Primary amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-Hydrazinylbenzonitrile features a hydrazinyl group attached to a benzonitrile moiety. The presence of both the hydrazine and nitrile functional groups allows for diverse reactivity, making it a valuable intermediate in organic synthesis. The compound can exist in different tautomeric forms, primarily the hydrazone form, which influences its reactivity and application potential .

Organic Synthesis

This compound is commonly used as a building block in the synthesis of various organic compounds. Its ability to act as a nucleophile makes it suitable for reactions such as:

  • Condensation Reactions : It can undergo condensation with carbonyl compounds to form hydrazones, which are useful intermediates in further synthetic transformations.
  • Coupling Reactions : This compound can participate in coupling reactions to form azo compounds, which are widely used as dyes and pigments .

Case Study: Synthesis of Hydrazone Derivatives

In a study focusing on the synthesis of hydrazone derivatives, this compound was reacted with various aldehydes to yield a series of hydrazones. These derivatives exhibited interesting biological activities, suggesting potential applications in drug development .

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the development of functional materials:

  • Photocatalysis : Recent research has explored the use of this compound as a photocatalyst in organic reactions. Its ability to absorb light and facilitate chemical transformations has implications for green chemistry and sustainable processes .
  • Polymer Chemistry : this compound has been utilized in the synthesis of covalent organic polymers (COPs), which have applications in gas storage, separation processes, and catalysis .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a precursor for various pharmaceutical compounds:

  • Anticancer Agents : Some derivatives of this compound have displayed cytotoxic activity against cancer cell lines, indicating potential as anticancer agents. The mechanism often involves the formation of reactive intermediates that induce apoptosis in cancer cells .
  • Antimicrobial Activity : Research has indicated that certain hydrazone derivatives synthesized from this compound possess antimicrobial properties, making them candidates for further investigation as therapeutic agents against bacterial infections .

Data Table: Summary of Applications

Application AreaDescriptionExample Compounds
Organic SynthesisBuilding block for hydrazones and azo compoundsHydrazone derivatives
Materials ScienceUsed in photocatalysis and polymer synthesisCovalent Organic Polymers (COPs)
Medicinal ChemistryPrecursor for anticancer and antimicrobial agentsAnticancer hydrazone derivatives

Mechanism of Action

The mechanism of action of 4-Hydrazinylbenzonitrile involves its reactivity with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitrile group can also participate in interactions with nucleophilic sites, contributing to its overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2-Hydroxy-benzylidene-amino)-benzonitrile

  • Structure : Features a Schiff base formed by condensation of 4-hydrazinylbenzonitrile with salicylaldehyde, resulting in an intramolecular O-H⋯N hydrogen bond .
  • Properties : The planar molecular geometry and strong hydrogen bonding enhance crystallinity and thermal stability compared to this compound.
  • Applications : Used in coordination chemistry due to its chelating ability with metal ions .

4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazin-1-yl]benzonitrile

  • Structure : Incorporates a dioxane ring fused to the hydrazinyl group. The benzonitrile and hydrazinyl moieties are coplanar, with weak C-H⋯O/N interactions stabilizing the crystal lattice .
  • Properties : The dioxane ring introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to this compound.
  • Applications: Potential use in materials science due to its stable crystalline structure.

4-[(6-Chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile

  • Structure: Combines a benzoxazinone moiety with the benzonitrile group via a methyl linker .
  • Properties: The chloro and oxazinone substituents increase molecular polarity (higher LogP than this compound) and bioactivity.
  • Applications : Investigated as a pharmaceutical intermediate, particularly in agrochemicals .

4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]-benzonitrile

  • Structure : Contains a triazole-thione ring conjugated to the benzonitrile group. The thione group enhances hydrogen-bonding capacity .
  • Properties : Exhibits higher thermal stability (m.p. >300°C) and redox activity compared to this compound.
  • Applications : Explored in corrosion inhibition and antimicrobial agents .

Hexylidene Derivatives (e.g., (Z)-4-(2-(6-Iodohexylidene)hydrazinyl)benzonitrile)

  • Structure : Alkylidene chains (e.g., C₆H₁₂I) extend from the hydrazinyl group, increasing hydrophobicity .
  • Properties : The iodine atom in the hexylidene chain enhances lipophilicity (LogP ~3.5) and radiochemical utility.
  • Applications: Potential use in targeted drug delivery and imaging agents .

Comparative Reactivity Table

Compound Key Reaction Yield/Chemoselectivity
This compound Pd-catalyzed aminocarbonylation >99% NMR yield
Phenylhydrazine Same reaction 90% yield
4-(2-Hydroxy-benzylidene-amino)-benzonitrile Schiff base formation Quantitative

Thermal Stability

  • This compound decomposes at ~300°C, while triazole derivatives (e.g., ) withstand temperatures >350°C due to aromatic stabilization .

Solubility

  • The hydrophilic hydrazinyl group in this compound confers moderate water solubility (~5 mg/mL), whereas hexylidene derivatives () are lipid-soluble .

Biological Activity

4-Hydrazinylbenzonitrile (C7H8N4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a hydrazinyl group (-NH-NH2) attached to a benzonitrile moiety. This unique structure allows for diverse chemical reactivity, which is pivotal for its biological activity. The compound can undergo various reactions, including oxidation to form azo or azoxy compounds and reduction to yield primary amines.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to the inhibition of enzyme activity, affecting various metabolic pathways within cells. The specific molecular targets and pathways remain under investigation, but initial studies suggest potential interactions with key proteins involved in cell proliferation and inflammation .

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit antibacterial and antifungal properties. A study highlighted that derivatives of hydrazones, which include this compound, showed significant antibacterial effects against resistant strains such as Staphylococcus aureus and Escherichia coli. The antibacterial activity was often comparable to or better than that of standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has also been explored. Compounds with similar structures have been found to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, acylhydrazones derived from benzonitriles have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7 .

Case Studies

  • Antibacterial Activity Against MRSA
    • A recent study synthesized a series of acylhydrazones from this compound derivatives. These compounds demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as alternative therapeutic agents in treating resistant bacterial infections .
  • Anticancer Screening
    • In another research effort, derivatives of this compound were screened for anticancer activity against various cancer cell lines. The results showed that several compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting their potential for further development as anticancer drugs .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialMRSA, E. coliSignificant inhibition of growth
AntifungalCandida spp., Aspergillus spp.Reduced fungal viability
AnticancerHeLa, MCF-7Induction of apoptosis, cell cycle arrest
CytotoxicityNormal human fibroblastsLow toxicity observed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydrazinylbenzonitrile, and what methodological considerations are critical for reproducibility?

  • Answer: this compound can be synthesized via hydrosilylation reactions using Fe-based catalysts (e.g., Bu₄N[Fe(CO)₃(NO)]) under controlled conditions . Alternative routes include derivatization from 4-(aminomethyl)benzyl alcohol . Key considerations include:

  • Catalyst stoichiometry: Optimal Fe catalyst loading (e.g., 5 mol%) to minimize side reactions.
  • Purification: Column chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted hydrazine derivatives .
  • Safety: Use of inert atmospheres (N₂/Ar) to prevent oxidation of hydrazine intermediates .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm nitrile (-C≡N) and hydrazine (-NH-NH₂) functional groups .
  • Infrared Spectroscopy (IR): Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., C₇H₇N₃, theoretical 133.06 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale syntheses?

  • Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve hydrazine solubility and reaction homogeneity .
  • Temperature Control: Maintain 60–80°C to balance reaction rate and decomposition risks .
  • Catalyst Screening: Test alternative transition-metal catalysts (e.g., Ru or Pd complexes) for improved turnover numbers .

Q. What advanced analytical methods resolve contradictions in reported solubility or stability data for this compound?

  • Answer:

  • Dynamic Light Scattering (DLS): Assess aggregation states in aqueous/organic solvents .
  • Thermogravimetric Analysis (TGA): Quantify thermal stability under nitrogen/air atmospheres .
  • High-Performance Liquid Chromatography (HPLC): Detect degradation products (e.g., benzaldehyde derivatives) during long-term storage .

Q. How does this compound interact with biological macromolecules, and what computational tools model these interactions?

  • Answer:

  • Molecular Docking: Simulate binding to enzymes (e.g., monoamine oxidase) using software like AutoDock Vina .
  • Hydrogen Bonding Analysis: X-ray crystallography (e.g., CCDC 2032776) reveals intermolecular interactions with protein active sites .
  • In Vitro Assays: Measure IC₅₀ values against cancer cell lines to correlate structure-activity relationships (SAR) .

Q. What methodologies assess the environmental impact of this compound in wastewater from lab-scale reactions?

  • Answer:

  • Ecotoxicity Testing: Use Daphnia magna or Vibrio fischeri bioassays to determine LC₅₀/EC₅₀ values .
  • Photodegradation Studies: UV-Vis spectroscopy to track decomposition under simulated sunlight .
  • Soil Mobility Analysis: Column leaching experiments to evaluate adsorption coefficients (Kd) .

Properties

IUPAC Name

4-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-6-1-3-7(10-9)4-2-6/h1-4,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUUSHCOMPROCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342685
Record name 4-hydrazinylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17672-27-4
Record name 4-hydrazinylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold solution of 4-cyanoaniline (6.0 g, 0.050 mol) in conc. HCl was added aq. solution of sodium nitrite (3.85 g, 0.055 mmol) at −15° C. The reaction mass was stirred at 0-10° C. for 15 minutes and filtered off to remove insolubles. The filtrate was added to stannous chloride in conc. HCl (24.0 g, 0.166 mmol). The reaction mass was stirred at −15° C. for 30 minutes. The reaction mass was filtered to afford 5.2 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 7.04 (d, 2H), 7.70 (d, 2H), 9.17 (br s, 1H), 10.66 (br s, 2H).
Quantity
6 g
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reactant
Reaction Step One
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3.85 g
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reactant
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0 (± 1) mol
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[Compound]
Name
stannous chloride
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0 (± 1) mol
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reactant
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Name
Quantity
24 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 100 g of 4-aminobenzonitrile, 500 ml of water and 360 g of concentrated hydrochloric acid, a liquid mixture of 60.2 g of sodium nitrite and 240 ml of water was added at 0° C., and the resulting mixture was stirred for 30 minutes. The mixture was added to a liquid mixture of 382 g of stannous chloride dihydrate and 480 g of concentrated hydrochloric acid at 15° C., and the resulting crystals were collected by filtration, washed with water and then suspended in 1,000 ml of water. 300 ml of 5N aqueous sodium hydroxide was added to the suspension, and the resulting mixture was stirred for 1.5 hours. The resulting crude product was washed with water and recrystallized in benzene to give 70.2 g of the title compound as pale brown crystals.
Quantity
100 g
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reactant
Reaction Step One
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360 g
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500 mL
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solvent
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60.2 g
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reactant
Reaction Step Two
Name
Quantity
240 mL
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solvent
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[Compound]
Name
stannous chloride dihydrate
Quantity
382 g
Type
reactant
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480 g
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Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Hydrazinylbenzonitrile
4-Hydrazinylbenzonitrile
4-Hydrazinylbenzonitrile
4-Hydrazinylbenzonitrile
4-Hydrazinylbenzonitrile
4-Hydrazinylbenzonitrile

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